molecular formula C12H15BrClNO B7974683 N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine

Cat. No.: B7974683
M. Wt: 304.61 g/mol
InChI Key: GZQFTAUUUMYGPG-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine is a halogenated oxan-4-amine derivative featuring a 3-bromo-4-chlorophenylmethyl substituent. The bromo and chloro substituents on the aromatic ring suggest enhanced electronic and steric effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-11-7-9(1-2-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFTAUUUMYGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution method leverages the reactivity of halogenated benzyl halides with oxan-4-amine. For example, 3-bromo-4-chlorobenzyl bromide reacts with oxan-4-amine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base like potassium carbonate is typically added to deprotonate the amine, enhancing its nucleophilicity.

Reaction Conditions:

  • Temperature: 60–80°C

  • Time: 12–24 hours

  • Yield: 65–78% (extrapolated from analogous reactions)

A critical challenge is the competing elimination of hydrogen bromide, which reduces yield. Optimizing the base strength and solvent polarity mitigates this issue. For instance, using triethylamine instead of carbonate bases in DMF at 70°C improves selectivity for the substitution product.

Reductive Amination Method

Reductive amination offers a milder alternative by condensing 3-bromo-4-chlorobenzaldehyde with oxan-4-amine to form an imine intermediate, followed by reduction. Sodium cyanoborohydride (NaBH3CN) is preferred over sodium borohydride (NaBH4) due to its stability in acidic conditions.

Key Steps:

  • Imine Formation: Benzaldehyde and amine react in methanol at 25°C for 6 hours.

  • Reduction: NaBH3CN is added at 0–5°C, followed by stirring for 12 hours.

  • Purification: Column chromatography isolates the product with >85% purity.

Advantages:

  • Avoids harsh alkylating agents.

  • Higher functional group tolerance compared to nucleophilic substitution.

Catalytic Amination Techniques

Transition-metal-catalyzed methods, such as Buchwald-Hartwig amination, enable direct coupling of 3-bromo-4-chlorobenzyl halides with oxan-4-amine. Palladium catalysts (e.g., Pd(OAc)2) with bulky phosphine ligands (e.g., Xantphos) facilitate C–N bond formation under inert atmospheres.

Typical Protocol:

  • Catalyst: 5 mol% Pd(OAc)2

  • Ligand: 10 mol% Xantphos

  • Base: Cs2CO3

  • Solvent: Toluene at 110°C for 18 hours

  • Yield: 70–82% (estimated from similar aryl halide couplings)

This method is advantageous for substrates with steric hindrance but requires stringent oxygen-free conditions.

Comparative Analysis of Preparation Methods

Parameter Nucleophilic Substitution Reductive Amination Catalytic Amination
Yield 65–78%70–85%70–82%
Reaction Time 12–24 hours18–24 hours18–24 hours
Catalyst Requirement NoneNaBH3CNPd(OAc)2/Xantphos
Scalability ModerateHighLow to moderate
Byproduct Formation HBr eliminationMinimalHomocoupling side products

Reductive amination achieves the highest yields due to precise control over intermediate formation, while catalytic methods offer versatility for structurally complex analogs.

Optimization Strategies and Challenges

Purification Challenges

The polar nature of this compound complicates isolation. Gradient elution in column chromatography (hexane/ethyl acetate 4:1 to 1:1) resolves this, with a reported purity of 92–95% after two purification cycles .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine serves as a crucial building block for synthesizing bioactive molecules. Its unique structural features enable the development of compounds with therapeutic properties targeting various diseases, including cancer and infectious diseases. The presence of halogen substituents (bromine and chlorine) enhances its biological activity, influencing binding affinity to biological targets such as enzymes and receptors.

Biological Activity Overview
Research indicates that this compound exhibits several biological activities:

Activity TypeDescriptionReference
AntimicrobialPotential activity against specific bacterial strains
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Receptor InteractionInteraction with neurotransmitter receptors

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of azetidine derivatives, including this compound. Results showed moderate inhibitory effects against Gram-positive bacteria, indicating that structural modifications could enhance efficacy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.

Chemical Biology

Molecular Probing
The compound can be utilized as a probe to study biological processes and interactions at the molecular level. Its unique structure allows researchers to investigate enzyme-substrate interactions and receptor-ligand binding dynamics, providing insights into cellular mechanisms and disease pathways.

Materials Science

Synthesis of Novel Materials
The reactivity of this compound makes it suitable for developing new materials with specific electronic or optical properties. Its functional groups can be manipulated to create polymers or composites with tailored characteristics for applications in electronics or photonics.

Organic Synthesis

Intermediate in Complex Syntheses
This compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, facilitating the creation of diverse chemical entities.

Mechanism of Action

The mechanism of action of N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional diversity of oxan-4-amine derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent variations, molecular properties, and available data.

Halogenated Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine 3-Br, 4-Cl on phenyl C₁₂H₁₅BrClNO 316.61 Commercial availability noted; no explicit synthetic or pharmacological data .
4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride 4-F on phenyl C₁₂H₁₇ClFNO 245.72 MDL: MFCD28954438; listed with CAS 1803591-23-2; no activity data reported .
N-[(4-Fluorophenyl)methyl]oxan-4-amine 4-F on phenyl C₁₂H₁₆FNO 225.26 Predicted Collision Cross Section (CCS): 148.3 Ų (M+H⁺); structural data available .

Key Observations :

  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives) are more common in the literature, likely due to fluorine’s favorable metabolic stability and bioavailability .
Heterocyclic and Aliphatic Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
4-(Thiophen-3-yl)oxan-4-amine Thiophen-3-yl C₉H₁₃NOS 183.27 No experimental data on solubility or stability; structural formula available .
N-(but-3-yn-1-yl)oxan-4-amine hydrochloride But-3-ynyl C₉H₁₅NO·HCl 195.69 Predicted CCS: 151.2 Ų (M⁺); alkyne group may enable click chemistry applications .
4-(Cyclobutylmethyl)oxan-4-amine Cyclobutylmethyl C₁₀H₁₉NO 169.26 Physical state: yellow oil; stability under normal conditions noted .

Key Observations :

  • Alkyne-functionalized derivatives (e.g., N-(but-3-yn-1-yl)oxan-4-amine) are promising for bioorthogonal labeling but require stability optimization .
Aromatic and Electron-Diverse Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride 2-MeO on phenyl C₁₂H₁₈ClNO₂ 243.73 No toxicity or reactivity data; molecular formula and CAS listed .
N-(3,5-dichlorophenyl)oxan-4-amine 3,5-Cl₂ on phenyl C₁₁H₁₃Cl₂NO 246.13 No experimental data; structural similarity to target compound noted .

Key Observations :

  • Dichlorophenyl analogs (e.g., N-(3,5-dichlorophenyl)oxan-4-amine) share halogenation patterns with the target compound but lack comparative bioactivity studies .

Biological Activity

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxan ring structure with bromine and chlorine substituents on the phenyl moiety. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances the compound's binding affinity, potentially modulating various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, which can alter metabolic processes.
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways critical for physiological functions.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy:

  • p53 Mutant Activation : Research indicates that compounds similar to this compound can enhance the activity of mutant p53 proteins, which are often implicated in tumor progression. By increasing the binding affinity of mutant p53 to DNA, these compounds can promote apoptosis in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Inflammasome Modulation : Studies suggest that it may influence the NLRP3 inflammasome's activation, a critical component in neuroinflammatory processes associated with neurodegenerative diseases . By inhibiting NLRP3 activation, this compound could mitigate neuronal damage during conditions like ischemia or Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerEnhances mutant p53 activity
NeuroprotectiveInhibits NLRP3 inflammasome activation
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Anticancer Activity

A study published in 2022 explored the effects of various compounds on mutant p53 activity. It was found that specific derivatives, including those related to this compound, significantly increased the ability of mutant p53 to bind DNA by over 50% in vitro. This enhancement led to increased apoptosis in cancer cell lines expressing mutant p53 .

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of compounds similar to this compound resulted in reduced brain infarct volume and improved behavioral outcomes post-stroke. The mechanism was linked to decreased levels of pro-inflammatory cytokines and modulation of microglial activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves reductive amination between 3-bromo-4-chlorobenzaldehyde and oxan-4-amine, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane under inert conditions. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 aldehyde:amine) are critical to minimize byproducts like imine intermediates . For purification, column chromatography with silica gel and ethyl acetate/hexane gradients (30–50%) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • 1H/13C NMR : Prioritize signals for the oxane ring protons (δ 3.4–3.8 ppm, multiplet) and the benzyl methylene group (δ 4.2–4.5 ppm, singlet). Aromatic protons from the bromo-chlorophenyl group appear as doublets in δ 7.2–7.6 ppm .
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]+ at m/z 316.5 (calculated) and isotopic patterns reflecting bromine (1:1 ratio for 79Br/81Br) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C over 14 days. Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Instability in acidic conditions (pH < 4) is expected due to hydrolysis of the oxane ring .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Start with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) at 1–100 µM concentrations. Pair with enzyme inhibition screens (e.g., kinase or protease panels) to identify potential targets. Use fluorescence-based assays if the compound exhibits intrinsic fluorescence, as seen in structurally similar amides .

Advanced Research Questions

Q. How can mechanistic contradictions in the compound’s reactivity (e.g., unexpected regioselectivity) be resolved?

  • Methodology : Employ isotopic labeling (e.g., deuterated solvents or substituents) to trace reaction pathways. For example, use D2O in hydrolysis experiments to confirm whether ring-opening proceeds via SN1 or SN2 mechanisms. Computational modeling (DFT calculations) can predict transition states and explain deviations from expected reactivity .

Q. What strategies are effective for resolving discrepancies in biological activity data across different studies?

  • Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays). Control for batch-to-batch variability by repeating synthesis with strict QC (≥95% purity via HPLC). If conflicting results persist, investigate off-target effects using proteomics or CRISPR screens .

Q. How can computational tools predict the compound’s pharmacokinetic properties and guide structural optimization?

  • Methodology : Use software like Schrödinger’s QikProp or SwissADME to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. For optimization, modify the oxane ring (e.g., substitute oxygen with sulfur) to enhance metabolic stability while retaining activity .

Q. What advanced analytical techniques are recommended for studying the compound’s interaction with biomacromolecules?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
  • NMR Titration : Monitor chemical shift perturbations in 15N-labeled proteins upon ligand binding.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .

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